N-(4-Amino-3-chloro-phenyl)-succinamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

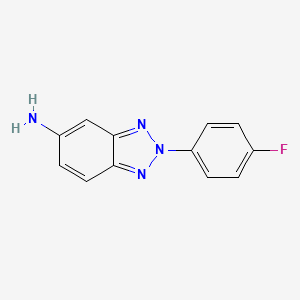

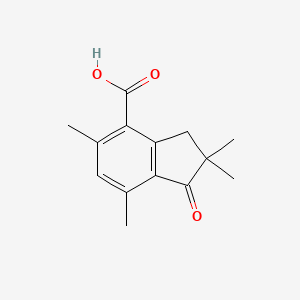

N-(4-Amino-3-chloro-phenyl)-succinamic acid (NACSA) is an organic compound composed of a succinic acid group attached to an amine group and a chloro-phenyl group. It is a white crystalline powder with a melting point of 155-157 °C. It is soluble in water and ethanol, and is used as an intermediate in the synthesis of pharmaceuticals and other compounds. NACSA has a wide range of applications in the scientific field, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the study of the mechanism of action.

科学的研究の応用

Application in Inflammation Research

Scientific Field

This compound has been used in the field of Molecular Immunology .

Summary of the Application

The compound has been used to study its effects on LPS-induced inflammation . It was found to modulate the expression of inflammatory cytokines such as IL-1β and IL-6 .

Methods of Application

The compound was synthesized and its biological activities were evaluated. The resulting amino groups were reacted with N-tert-butyloxycarbonyl (boc)-γ-aminobutyric acid to obtain 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives .

Results or Outcomes

Among the synthesized compounds, four showed potent inhibition activities on IL-1β and IL-6 mRNA expression in vitro. Further, in vivo activity was evaluated with two compounds and mRNA levels of IL-1β, IL-6, and TNF-α were significantly decreased without hepatotoxicity .

Application in Inflammation and Immune Response

Scientific Field

This compound has been used in the field of Immunology and Inflammation Research .

Summary of the Application

The compound has been used as a Caspase-1/4 Inhibitor . It is a pro-drug converted by plasma esterases into an active peptidomimetic metabolite, VRT-043198, which potently inhibits the enzymes caspase-1 and caspase-4 . Both caspase-1 and caspase-4 belong to a family of inflammatory caspases that are crucial in regulating cell death and inflammation .

Methods of Application

The compound is provided as a translucent film and is available in different quantities . It is soluble in DMSO or ethanol .

Results or Outcomes

Through its inhibitory activity, it has been demonstrated that this inhibitor reduces the production of IL-1β and IL-18 in models of inflammatory disease both in vitro and in vivo . In addition, it has been reported that this inhibitor blocks pyroptosis .

特性

IUPAC Name |

4-(4-amino-3-chloroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVAXVWECGBYAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-3-chloro-phenyl)-succinamic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)